Cas no 2445793-27-9 (4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol)
![4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol structure](https://www.kuujia.com/scimg/cas/2445793-27-9x500.png)
4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol Chemical and Physical Properties
Names and Identifiers
-
- 2445793-27-9
- EN300-26692104
- 4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol
- 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol
-
- Inchi: 1S/C10H13NOSi/c1-13(2,3)7-5-9-4-6-11-8-10(9)12/h4,6,8,12H,1-3H3
- InChI Key: LEXKRBZUCHXBJP-UHFFFAOYSA-N
- SMILES: [Si](C#CC1C=CN=CC=1O)(C)(C)C
Computed Properties
- Exact Mass: 191.076640573g/mol
- Monoisotopic Mass: 191.076640573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1Ų
4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26692104-0.05g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95.0% | 0.05g |
$347.0 | 2025-03-20 | |
Enamine | EN300-26692104-0.5g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95.0% | 0.5g |
$1170.0 | 2025-03-20 | |
Enamine | EN300-26692104-2.5g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-26692104-0.25g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95.0% | 0.25g |
$743.0 | 2025-03-20 | |
Aaron | AR028WIR-250mg |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 250mg |
$1047.00 | 2025-02-17 | |
Aaron | AR028WIR-2.5g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 2.5g |
$4068.00 | 2023-12-15 | |
1PlusChem | 1P028WAF-100mg |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 100mg |
$703.00 | 2024-05-21 | |
1PlusChem | 1P028WAF-2.5g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 2.5g |
$3696.00 | 2024-05-21 | |
1PlusChem | 1P028WAF-1g |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 1g |
$1916.00 | 2024-05-21 | |
1PlusChem | 1P028WAF-250mg |
4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol |
2445793-27-9 | 95% | 250mg |
$981.00 | 2024-05-21 |
4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol Related Literature
-
1. Book reviews
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Additional information on 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol
Introduction to 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol (CAS No. 2445793-27-9)
The compound 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol, identified by the CAS registry number CAS No. 2445793-27-9, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and versatility in synthesis.
Recent advancements in synthetic chemistry have enabled the precise construction of complex molecules like 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol. The molecule's structure features a pyridine ring substituted with a hydroxyl group at position 3 and a trimethylsilyl ethynyl group at position 4, making it a valuable substrate for further functionalization and exploration in drug discovery and materials science.
In terms of its chemical properties, 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol exhibits notable stability due to the presence of the trimethylsilyl group, which provides protection against certain reaction conditions. This stability makes it an ideal candidate for use in challenging synthetic routes and catalytic processes.
From a biological standpoint, studies have shown that pyridine derivatives, including CAS No. 2445793-27-9, can interact with various biological targets, such as enzymes and receptors, potentially leading to novel therapeutic agents. Recent research has focused on optimizing the pharmacokinetic properties of such compounds to enhance their bioavailability and efficacy in vivo.
The synthesis of 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol typically involves multi-step reactions, including coupling reactions and silylation techniques, to achieve the desired molecular architecture. These methods have been refined in recent years to improve yield and purity, ensuring that the compound is accessible for further research and development.
In conclusion, the compound CAS No. 2445793-27-9, or 4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol, represents a promising building block in modern organic chemistry with diverse applications across multiple disciplines.
2445793-27-9 (4-[2-(Trimethylsilyl)ethynyl]pyridin-3-ol) Related Products
- 1247718-62-2(Heptane-2-sulfonamide)
- 21447-63-2(4-(4-methyl-3-nitrobenzenesulfonyl)morpholine)
- 1339406-03-9(3-(3-Chloro-2-methylpropoxy)oxolane)
- 78430-01-0(Urea,N-methyl-N'-[5-(methylthio)-1,2,4-thiadiazol-3-yl]-)
- 2023662-94-2(4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)pentanenitrile)
- 956144-20-0([(1,3-Dioxaindan-5-yl)carbamoyl]methyl (2s)-3-methyl-2-(2-phenylethenesulfonamido)butanoate)
- 1423247-71-5(3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[2-(pyridin-4-yl)azepan-1-yl]propan-1-one)
- 444079-67-8(2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate)
- 1273657-89-8(4-(azetidin-2-yl)-2-chlorophenol)
- 1361660-57-2(2-Chloro-6-(2,3,4-trichlorophenyl)nicotinic acid)




